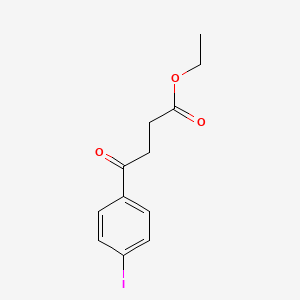

Ethyl 4-(4-iodophenyl)-4-oxobutyrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 4-(4-iodophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPBPONDEDPQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645716 | |

| Record name | Ethyl 4-(4-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-39-4 | |

| Record name | Ethyl 4-(4-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Role As a Versatile Synthetic Intermediate in Modern Organic Chemistry

The importance of Ethyl 4-(4-iodophenyl)-4-oxobutyrate lies in its functionality as a bifunctional molecule. The keto group and the ester group can undergo a wide range of chemical transformations, while the iodine atom on the phenyl ring provides a reactive site for cross-coupling reactions. This combination of reactive sites allows for the construction of complex molecular architectures.

A primary method for the synthesis of this compound and similar aryl ketones is the Friedel-Crafts acylation . This well-established reaction involves the acylation of an aromatic ring, in this case, iodobenzene (B50100), with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, iodobenzene would be reacted with a derivative of succinic acid, such as ethyl succinyl chloride, in the presence of a catalyst like aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acyl group attaches to the aromatic ring.

The versatility of this compound as a synthetic intermediate is highlighted by its application in the synthesis of various heterocyclic compounds and other complex organic molecules. The ketone and ester functionalities can be manipulated to form rings, while the iodo-group can be substituted to introduce a wide array of other functional groups.

A notable application of this compound is as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam . semanticscholar.orggoogle.com Lornoxicam is a potent analgesic and anti-inflammatory agent used in the management of pain and inflammation associated with various conditions. google.com While the precise, detailed synthetic pathway from this compound to Lornoxicam is proprietary and often detailed in patents, the general strategy likely involves the transformation of the butanoate side chain into the thieno[2,3-e] semanticscholar.orggoogle.comthiazine ring system characteristic of Lornoxicam.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 898777-39-4 |

| Molecular Formula | C12H13IO3 |

| Molecular Weight | 332.13 g/mol |

| Appearance | Not specified in readily available sources |

| Boiling Point | 397.2 °C at 760 mmHg |

| Density | 1.562 g/cm³ |

Overview of Research Trajectories and Academic Relevance

Established Synthetic Pathways and Reaction Sequences

The principal route for synthesizing this compound is centered around the Friedel-Crafts acylation reaction. This approach efficiently connects the aromatic iodophenyl ring with the butyrate (B1204436) backbone. The sequence can be designed in two primary ways: acylation of iodobenzene (B50100) with a succinic acid derivative followed by esterification, or acylation using a pre-esterified four-carbon chain.

The construction of the butyrate backbone typically begins with readily available four-carbon precursors. The choice of precursor dictates the subsequent steps of the synthesis.

Succinic Anhydride (B1165640): A common and effective precursor is succinic anhydride. Its reaction with iodobenzene in a Friedel-Crafts acylation directly yields 4-(4-iodophenyl)-4-oxobutanoic acid. This intermediate contains the complete carbon skeleton and the required ketone, needing only the final esterification step.

Gamma-Butyrolactone (GBL): Another accessible precursor is γ-butyrolactone. Ring-opening of the lactone can generate a variety of 4-substituted butyrate derivatives suitable for further functionalization. For instance, treatment with hydrobromic acid and ethanol (B145695) can produce ethyl 4-bromobutyrate. google.comresearchgate.net

Ethyl 4-chloro-4-oxobutyrate: This compound, also known as ethyl succinyl chloride, is a highly reactive precursor. It can be used directly in a Friedel-Crafts acylation reaction with iodobenzene to form the target molecule in a single step, simultaneously introducing the ketone and preserving the ethyl ester.

Table 1: Key Precursors for the Butyrate Backbone

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Succinic Anhydride | C₄H₄O₃ | Acylating agent for Friedel-Crafts reaction to form the carboxylic acid intermediate. |

| Gamma-Butyrolactone | C₄H₆O₂ | Starting material for the synthesis of functionalized butyrate esters like ethyl 4-bromobutyrate. google.com |

When the synthetic pathway proceeds through the 4-(4-iodophenyl)-4-oxobutanoic acid intermediate, a dedicated esterification step is required to introduce the ethyl ester group.

The most common method for converting the carboxylic acid intermediate to its ethyl ester is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. libretexts.org

Reaction Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ethyl ester.

Catalysts: Concentrated sulfuric acid (H₂SO₄) is a conventional catalyst. Dry hydrogen chloride (HCl) gas dissolved in ethanol is also effective. libretexts.org

Conditions: The reaction is typically heated under reflux to drive it towards completion. Since the reaction is reversible, using a large excess of ethanol helps to shift the equilibrium in favor of the product. libretexts.org

While acid-catalyzed esterification is prevalent, other methods can also be employed.

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(4-iodophenyl)-4-oxobutanoyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to afford the ethyl ester in a rapid and irreversible reaction.

Transesterification: If a different ester, such as mthis compound, were available, it could be converted to the ethyl ester via transesterification. This process involves reacting the methyl ester with ethanol in the presence of an acid or base catalyst to exchange the alkoxy group.

The formation of the ketone linkage between the iodophenyl ring and the butyrate chain is a critical step in the synthesis.

The Friedel-Crafts acylation is the cornerstone reaction for creating the aryl ketone structure within this compound. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. organic-chemistry.org

Mechanism: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., succinic anhydride or ethyl 4-chloro-4-oxobutyrate). masterorganicchemistry.comyoutube.com This generates a highly electrophilic acylium ion or a reactive acyl-halide-catalyst complex. The electron-rich iodobenzene ring then attacks this electrophile, forming a C-C bond. youtube.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the acylated product. masterorganicchemistry.com

Reaction Pathways:

Two-Step Pathway: Iodobenzene is reacted with succinic anhydride and AlCl₃. This reaction typically occurs in an inert solvent like nitrobenzene (B124822) or 1,2-dichloroethane. The product, 4-(4-iodophenyl)-4-oxobutanoic acid, is then isolated and subjected to esterification as described previously.

One-Step Pathway: Iodobenzene is reacted directly with ethyl 4-chloro-4-oxobutyrate in the presence of AlCl₃. This approach is more direct, as it forms the final target molecule in a single synthetic operation.

Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage of not being prone to carbocation rearrangements, and the resulting ketone product is deactivated, which prevents further acylation on the same ring. masterorganicchemistry.comorganic-chemistry.org

Table 2: Comparison of Friedel-Crafts Acylation Pathways

| Pathway | Acylating Agent | Intermediate Product | Number of Steps | Key Advantages |

|---|---|---|---|---|

| Two-Step | Succinic Anhydride | 4-(4-iodophenyl)-4-oxobutanoic acid | 2 | Uses a common, stable, and inexpensive starting material. |

Assembly of the 4-Oxobutyrate Functional Group

Condensation Reactions (e.g., Claisen Condensation Analogues)

The formation of the β-keto ester functionality within this compound can be achieved through reactions analogous to the Claisen condensation. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgpressbooks.publibretexts.org

A relevant analogue for synthesizing the target molecule is the mixed Claisen condensation between a substituted acetophenone (B1666503) and a diester, such as diethyl oxalate (B1200264). pressbooks.pubut.ac.ir In a plausible pathway to this compound, 4'-iodoacetophenone (B82248) would serve as the ketone component, reacting with diethyl oxalate in the presence of a base like sodium ethoxide. The reaction proceeds via the formation of an enolate from 4'-iodoacetophenone, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide group yields an intermediate, Ethyl 2,4-dioxo-4-(4-iodophenyl)butanoate. This intermediate can then undergo controlled hydrolysis and decarboxylation to afford the final product, this compound.

A study on the synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives via the condensation of substituted acetophenones with diethyl oxalate provides a model for this reaction. ut.ac.ir The general conditions are outlined in the table below.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product Type |

|---|---|---|---|---|---|

| Substituted Acetophenone | Diethyl Oxalate | Sodium Ethoxide (NaOEt) | Dried Ethanol | Stir overnight, then heat at 80°C for 30 min | Ethyl 2,4-dioxo-4-arylbutanoate |

Incorporation of the 4-Iodophenyl Aromatic System

A crucial step in the synthesis is the introduction of the iodine atom at the para position of the phenyl ring. This can be accomplished either by direct iodination of a phenyl precursor or by starting with an already iodinated building block in a cross-coupling reaction.

Direct iodination involves treating a precursor molecule, such as Ethyl 4-phenyl-4-oxobutyrate, with an iodinating agent. Common reagents for electrophilic aromatic iodination include iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or reagents like N-iodosuccinimide (NIS) with an acid catalyst.

A more regioselective and widely used approach is to employ a cross-coupling reaction where one of the reactants already contains the 4-iodophenyl structure. The Friedel-Crafts acylation is a classic and effective method for this purpose. beilstein-journals.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

In a direct synthesis of this compound, iodobenzene can be acylated with ethyl 4-chloro-4-oxobutyrate (also known as ethyl succinyl chloride) using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The iodine atom on the benzene (B151609) ring is a deactivating but ortho, para-directing group. Due to steric hindrance at the ortho position, the acylation reaction predominantly occurs at the para position, leading to the desired product with high regioselectivity. chegg.comrsc.orgoregonstate.edu

| Aromatic Substrate | Acylating Agent | Catalyst | Typical Solvent | Key Outcome |

|---|---|---|---|---|

| Iodobenzene | Ethyl 4-chloro-4-oxobutyrate | Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | High yield of para-substituted product |

Innovative Approaches and Sustainable Synthesis in the Context of this compound

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. These principles are applicable to the synthesis of this compound, focusing on improved catalytic systems and green chemistry practices.

Research into the synthesis of aromatic ketones and β-keto esters has produced a variety of advanced catalytic systems that offer improvements over traditional stoichiometric methods. For Friedel-Crafts type reactions, catalysts such as zeolites or reusable metal salts like iron(III) chloride have been developed to replace corrosive and difficult-to-handle catalysts like AlCl₃. beilstein-journals.orgnumberanalytics.com These solid acid catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste.

Other innovative catalytic methods include direct C-H functionalization. For instance, platinum-catalyzed direct C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been reported as an efficient method to introduce an α-keto ester functional group. acs.org While not a direct synthesis of the target molecule, this strategy represents a move towards more atom-economical reactions by activating C-H bonds directly, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used for the synthesis of aromatic ketones from aryl halides and boronic acids, offering high efficiency and selectivity. numberanalytics.com

Adherence to the principles of green chemistry aims to reduce the environmental impact of chemical synthesis by preventing waste, using safer solvents, and improving energy efficiency. numberanalytics.cominnoget.com

Several green approaches are relevant to the synthesis of aromatic ketones. Visible-light-induced aerobic C-H oxidation, using a photosensitizer like CeCl₃ in water, provides an environmentally friendly route to aromatic ketones using air as the oxidant. chemistryviews.org This method operates under mild, room-temperature conditions, significantly reducing energy consumption.

The use of alternative reaction media is another key aspect of green chemistry. Ionic liquids have been explored as recyclable solvents for Friedel-Crafts acylations, offering a non-volatile medium from which products can be easily separated. beilstein-journals.org Furthermore, mechanochemistry, which involves conducting reactions by grinding solids together in the absence of a solvent, represents a significant advance in minimizing solvent waste. nih.gov Such solvent-free methods are being developed for a range of organic transformations and could be adapted for the synthesis of intermediates like this compound, thereby reducing the use of hazardous organic solvents.

Optimization of Reaction Conditions and Process Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include temperature, pressure, and the stoichiometry of the reactants, as well as the judicious selection of catalysts and reagents.

The Friedel-Crafts acylation is sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts and decomposition of the starting materials or product. For the acylation of iodobenzene, a moderate temperature range is generally preferred. The reaction is typically carried out at atmospheric pressure.

The stoichiometry of the reactants plays a significant role in the outcome of the reaction. In Friedel-Crafts acylations, a stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required because the catalyst forms a complex with the product ketone, rendering it inactive. organic-chemistry.org Using a large excess of the aromatic substrate, in this case, iodobenzene, can help to minimize side reactions such as polyacylation, although this is less of a concern with deactivating acyl groups. libretexts.org

For the subsequent Fischer esterification, an excess of the alcohol (ethanol) is typically used to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle. masterorganicchemistry.comathabascau.ca The removal of water as it is formed can also shift the equilibrium to favor the product. masterorganicchemistry.com

Below is an interactive data table summarizing the typical ranges for these parameters and their potential impact on the reaction yield.

| Parameter | Typical Range | Effect on Yield | Notes |

| Temperature (Friedel-Crafts) | 0 - 60 °C | Higher temperatures can increase rate but may lead to side products. | Optimal temperature needs to be determined empirically. |

| Temperature (Esterification) | 80 - 120 °C (Reflux) | Sufficient heat is needed to overcome the activation energy and drive the reaction. | Reaction is typically run at the reflux temperature of the alcohol. cerritos.edu |

| Pressure | Atmospheric | Standard atmospheric pressure is sufficient for these reactions. | |

| Iodobenzene:Succinic Anhydride Ratio | 1:1 to 2:1 | An excess of iodobenzene can improve the yield by favoring the desired reaction over side reactions. | |

| Lewis Acid Catalyst Stoichiometry | 1.0 - 2.2 equivalents | A stoichiometric amount is generally required due to product complexation. | The exact amount can depend on the specific Lewis acid used. |

| Ethanol:Carboxylic Acid Ratio (Esterification) | 3:1 to 10:1 | A large excess of ethanol shifts the equilibrium towards the ester product. masterorganicchemistry.com | Ethanol often serves as both reactant and solvent. |

The choice of catalyst is paramount in Friedel-Crafts acylation. A variety of Lewis acids can be employed to catalyze this reaction. thermofisher.com The reactivity of the catalyst must be matched to the reactivity of the aromatic substrate. Iodobenzene is less reactive than benzene due to the deactivating effect of the iodine atom, thus requiring a potent Lewis acid.

Commonly used Lewis acids for Friedel-Crafts reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). thermofisher.commasterorganicchemistry.com Aluminum chloride is a very common and effective catalyst for this type of reaction. wikipedia.org Heterogeneous catalysts, such as zeolites and certain metal oxides, are also being explored as more environmentally friendly alternatives as they can be more easily separated and recycled. organic-chemistry.org

For the esterification step, a strong protic acid catalyst is required. Concentrated sulfuric acid (H₂SO₄) is a common choice, as is dry hydrogen chloride (HCl) gas. libretexts.org Thionyl chloride can also be used to convert the carboxylic acid to an acyl chloride, which then readily reacts with ethanol to form the ester.

The selection of reagents is also important. For the acylation, while succinic anhydride is a common choice, the use of succinyl chloride could also be considered, though it is generally more reactive and may require milder conditions.

An interactive data table is provided below to illustrate the screening of various catalysts for the Friedel-Crafts acylation step, with expected relative activities.

| Catalyst | Category | Expected Activity | Notes |

| Aluminum Chloride (AlCl₃) | Lewis Acid | High | A strong and widely used catalyst for Friedel-Crafts reactions. masterorganicchemistry.com |

| Ferric Chloride (FeCl₃) | Lewis Acid | Moderate to High | A common and effective alternative to AlCl₃. masterorganicchemistry.com |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Moderate | Generally a milder Lewis acid catalyst. |

| Boron Trifluoride (BF₃) | Lewis Acid | High | A versatile Lewis acid, often used as a gas or in solution. libretexts.org |

| Zeolites | Heterogeneous Catalyst | Varies | Can offer advantages in terms of reusability and reduced waste. thermofisher.com |

| Sulfuric Acid (H₂SO₄) | Protic Acid | Low (for acylation) | Not typically used as a primary catalyst for Friedel-Crafts acylation but can be used for esterification. libretexts.org |

Reactivity and Reaction Mechanisms of Ethyl 4 4 Iodophenyl 4 Oxobutyrate

Reactivity Profile of the Ethyl Ester Functional Group

The ethyl ester group in Ethyl 4-(4-iodophenyl)-4-oxobutyrate is a classic carboxylic acid derivative. Its reactivity is centered on the carbonyl carbon, which is polarized due to the high electronegativity of the two adjacent oxygen atoms. This polarization renders the carbon electrophilic and a prime target for nucleophiles.

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute mineral acid like H₂SO₄ or HCl, the carbonyl oxygen of the ester is protonated. libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The reaction is reversible, and to drive it towards completion, an excess of water is typically used. chemguide.co.ukchemguide.co.uk The final products are 4-(4-iodophenyl)-4-oxobutanoic acid and ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification) : When heated with an aqueous base such as sodium hydroxide (B78521) (NaOH), the ester undergoes hydrolysis via a different mechanism. chemguide.co.uk The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, leading to the formation of the carboxylic acid and ethoxide. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack. This final, irreversible acid-base step drives the reaction to completion. masterorganicchemistry.com Acidification of the reaction mixture in a separate workup step is required to obtain the neutral carboxylic acid.

| Hydrolysis Type | Catalyst | Key Steps | Products | Reversibility |

| Acid-Catalyzed | H₃O⁺ | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of ethanol | 4-(4-iodophenyl)-4-oxobutanoic acid + Ethanol | Reversible |

| Base-Catalyzed | OH⁻ | 1. Nucleophilic attack by OH⁻2. Elimination of ethoxide3. Deprotonation of carboxylic acid | Sodium 4-(4-iodophenyl)-4-oxobutanoate + Ethanol | Irreversible |

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. mdpi.com This reaction is typically catalyzed by either an acid or a base. The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would produce Mthis compound and ethanol. youtube.com The reaction is an equilibrium process, and a large excess of the reactant alcohol is used to shift the equilibrium towards the desired product. mdpi.com

| Reactant Alcohol | Catalyst | Product Ester | Byproduct |

| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Mthis compound | Ethanol |

| Propanol (C₃H₇OH) | H⁺ or C₃H₇O⁻ | Propyl 4-(4-iodophenyl)-4-oxobutyrate | Ethanol |

| Isopropanol ((CH₃)₂CHOH) | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 4-(4-iodophenyl)-4-oxobutyrate | Ethanol |

Aminolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. mdpi.com The amine acts as the nucleophile, attacking the ester carbonyl carbon. This reaction is generally slower than base-catalyzed hydrolysis and often requires heating. The resulting amides are significantly less reactive than esters, so the reaction is effectively irreversible. The reaction of this compound with ammonia would yield 4-(4-iodophenyl)-4-oxobutanamide and ethanol.

| Reactant Amine | Product Amide | Byproduct |

| Ammonia (NH₃) | 4-(4-iodophenyl)-4-oxobutanamide | Ethanol |

| Methylamine (CH₃NH₂) | N-methyl-4-(4-iodophenyl)-4-oxobutanamide | Ethanol |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-4-(4-iodophenyl)-4-oxobutanamide | Ethanol |

Esters can be reduced to primary alcohols using powerful reducing agents. The ester functional group is less reactive than a ketone and is resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). Therefore, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required.

Treatment of this compound with LiAlH₄ would result in the reduction of both the ester and the ketone functional groups. The ester would be reduced to a primary alcohol, and the ketone would be reduced to a secondary alcohol, yielding 1-(4-iodophenyl)butane-1,4-diol as the final product. The mechanism for ester reduction involves the delivery of two hydride ions from the reducing agent.

Nucleophilic Acyl Substitution Pathways

Reactivity of the 4-Iodophenyl Moiety

The 4-iodophenyl group in this compound introduces a highly reactive center at the carbon-iodine bond, opening avenues for a range of transformations.

Reactivity of the Carbon-Iodine Bond (e.g., Nucleophilic Aromatic Substitution)

The carbon-iodine bond in aryl iodides is the most reactive among aryl halides towards various transformations due to its lower bond dissociation energy. While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult, the presence of the electron-withdrawing keto group para to the iodine atom in this compound can facilitate this reaction under certain conditions.

The mechanism for SNA in such systems typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The electron-withdrawing nature of the para-keto group helps to stabilize the negative charge of this intermediate, thereby lowering the activation energy for the reaction. However, for a successful substitution, a strong nucleophile and often forcing reaction conditions are required.

Exploitation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The carbon-iodine bond is an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions with a variety of palladium catalysts.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl alkynes.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

The general conditions for these reactions are summarized in the table below, although specific conditions would need to be optimized for this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Base |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, piperidine |

| Heck | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ |

Halogen Bonding as a Supramolecular Interaction

The iodine atom in the 4-iodophenyl moiety can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a Lewis base (a halogen bond acceptor). The strength of this interaction increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor.

This property can be exploited in crystal engineering and supramolecular chemistry to direct the assembly of molecules in the solid state. The electron-withdrawing nature of the aromatic ring and the attached keto-ester functionality can enhance the positive character of the σ-hole on the iodine atom, making this compound a potentially effective halogen bond donor.

Intermolecular and Intramolecular Cyclization Pathways

The presence of both a ketone and an ester functional group allows this compound to participate in various cyclization reactions, leading to the formation of diverse heterocyclic structures.

Intermolecular Cyclization:

The compound can react with dinucleophiles in intermolecular cyclization reactions to form heterocycles. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinones or pyrazoles. The specific product formed often depends on the reaction conditions and the nature of the hydrazine derivative.

Intramolecular Cyclization:

Under appropriate conditions, this compound can undergo intramolecular cyclization. For instance, treatment with a strong base could potentially induce an intramolecular Dieckmann-type condensation between the α-carbon of the ester and the benzylic carbon, although this is less likely than other pathways.

More commonly, the γ-keto ester moiety can be a precursor for the synthesis of five-membered rings. For example, under acidic conditions, the enol form could potentially attack the aromatic ring in an electrophilic aromatic substitution-type reaction, although this would be challenging without strong activation.

A more plausible intramolecular pathway involves the initial transformation of the keto or ester group, followed by cyclization. For example, reduction of the ketone to an alcohol could be followed by acid-catalyzed cyclization to form a furanone derivative.

Advanced Applications of Ethyl 4 4 Iodophenyl 4 Oxobutyrate in Organic Synthesis

Role as a Key Synthon and Building Block for Architecturally Complex Molecules

The strategic placement of reactive sites within Ethyl 4-(4-iodophenyl)-4-oxobutyrate renders it a significant synthon for the assembly of intricate molecular structures. The presence of the ketone and ester functionalities allows for a wide array of chemical transformations. The γ-keto ester motif is a precursor to 1,4-dicarbonyl systems, which are fundamental building blocks for the synthesis of five-membered heterocyclic rings.

Furthermore, the iodophenyl group serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These powerful carbon-carbon bond-forming methodologies enable the introduction of diverse aryl, alkynyl, and vinyl substituents, thereby facilitating the construction of complex, polycyclic, and sterically hindered molecular frameworks. The ability to sequentially or concurrently modify different parts of the molecule underscores its utility as a versatile building block in modern organic synthesis.

Application as an Intermediate in Medicinal Chemistry

The structural features of this compound make it a valuable intermediate in the synthesis of various scaffolds of medicinal importance.

The 1,3-dicarbonyl-like reactivity of the keto-ester portion of this compound allows for its use in the synthesis of various heterocyclic systems.

Pyrazole (B372694) Derivatives: Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of pyrazole rings can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. While direct synthesis from this compound requires prior modification, its γ-keto ester moiety can be readily transformed into a 1,3-dicarbonyl equivalent. For instance, formylation at the α-carbon to the ketone would yield a reactive intermediate ripe for cyclization with hydrazines to form the corresponding iodophenyl-substituted pyrazoles. The subsequent functionalization of the iodo group via cross-coupling reactions allows for the generation of a library of diverse pyrazole derivatives for drug discovery programs. General synthetic strategies for pyrazoles often involve such cyclization reactions. researchgate.netorganic-chemistry.org

Quinoline (B57606) Derivatives: Quinolines are another important class of heterocyclic compounds with broad applications in medicinal chemistry. The synthesis of quinoline derivatives can be accomplished through various methods, including the Friedländer annulation, which involves the reaction of an α-methylene ketone with a 2-aminoaryl aldehyde or ketone. The keto group in this compound, coupled with the potential for introducing an amino group on the phenyl ring (via functional group interconversion of the iodo group), provides a pathway to quinoline scaffolds. Alternatively, the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds and anilines, could be adapted. The versatility of quinoline synthesis is well-documented, with numerous methods available to construct this important heterocyclic core. nih.govnih.gov

Alectinib is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a key target in certain types of non-small cell lung cancer. nih.gov The synthesis of Alectinib and its analogues often involves intermediates containing an iodophenyl group, which is crucial for subsequent coupling reactions to build the complex carbazole (B46965) core of the drug. nih.gov

This compound serves as a potential starting material for the synthesis of key fragments of Alectinib analogues. The iodophenyl moiety is a direct precursor for the introduction of the ethyl group found in Alectinib via a Negishi or Suzuki coupling. The butyrate (B1204436) chain can be further manipulated to construct the side chain necessary for the final drug structure. Patent literature reveals the importance of intermediates such as 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid in the synthesis of Alectinib, highlighting the significance of the iodophenyl scaffold. google.com

Table 1: Potential Synthetic Utility of this compound in the Synthesis of Alectinib Analogues

| Functional Group | Potential Transformation | Relevance to Alectinib Synthesis |

| 4-Iodophenyl | Cross-coupling reactions (e.g., Suzuki, Negishi) | Introduction of the ethyl group and formation of the biaryl linkage. |

| Keto | Reduction, Wittig reaction, Grignard addition | Modification of the side chain to build the necessary pharmacophore. |

| Ester | Hydrolysis, amidation, reduction | Conversion to other functional groups for further elaboration of the molecule. |

Potential Contributions in Material Science and Radiopharmaceutical Precursors

The unique electronic and structural properties of this compound suggest its potential utility in material science and as a precursor for radiopharmaceuticals.

Material Science: The iodophenyl group can be exploited for the synthesis of novel organic materials. For instance, palladium-catalyzed polymerization reactions, such as Sonogashira-Hagihara or Suzuki-Miyaura polycondensation, could be employed to create conjugated polymers. These materials may exhibit interesting photophysical or electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Radiopharmaceutical Precursors: The presence of an iodine atom allows for the introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). This makes this compound a potential precursor for the development of radiolabeled imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). For example, derivatives of this compound could be designed to target specific biological receptors or enzymes, and the incorporated radioisotope would allow for their non-invasive visualization in vivo. The development of radioiodinated compounds for imaging sigma receptors in tumors demonstrates the feasibility of this approach. nih.gov

Derivatization Strategies for Structural Diversification and Functionalization

The multiple reactive sites in this compound offer numerous possibilities for derivatization, enabling the synthesis of a wide range of structurally diverse and functionalized molecules.

The functionalization of this compound can be systematically approached by targeting its distinct functional groups.

Modification of the Keto Group: The ketone can undergo a variety of classical carbonyl reactions.

Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using reagents like sodium borohydride (B1222165).

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the ketone provides access to tertiary alcohols with diverse alkyl or aryl groups.

Modification of the Ester Group: The ester functionality can be readily transformed into other functional groups.

Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters.

Reduction: Reduction with strong reducing agents like lithium aluminum hydride affords the corresponding diol.

Amidation: Direct reaction with amines can produce a variety of amides.

Modification of the Iodophenyl Group: The iodo group is a versatile handle for a plethora of cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide range of aryl and vinyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to aryl alkynes.

Heck Coupling: Reaction with alkenes under palladium catalysis forms new carbon-carbon bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines leads to the formation of arylamines.

Table 2: Summary of Derivatization Strategies

| Functional Group Targeted | Reaction Type | Reagents and Conditions | Resulting Moiety |

| Keto | Reduction | NaBH₄, MeOH | Secondary Alcohol |

| Keto | Wittig Reaction | Ph₃P=CHR, THF | Alkene |

| Keto | Grignard Addition | RMgBr, Et₂O | Tertiary Alcohol |

| Ester | Hydrolysis | NaOH, H₂O/EtOH | Carboxylic Acid |

| Ester | Reduction | LiAlH₄, THF | Diol |

| Ester | Amidation | R₂NH, heat | Amide |

| Iodophenyl | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Biaryl |

| Iodophenyl | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Arylalkyne |

| Iodophenyl | Heck Coupling | Alkene, Pd catalyst, base | Arylalkene |

| Iodophenyl | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Arylamine |

These derivatization strategies highlight the immense potential of this compound as a versatile platform for the synthesis of a vast array of complex and functionally diverse organic molecules.

Generation of Chemical Libraries for Structure-Activity Relationship (SAR) Studies

The strategic importance of this compound in modern organic synthesis is particularly evident in its application as a foundational scaffold for the generation of chemical libraries aimed at elucidating Structure-Activity Relationships (SAR). SAR studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. The generation of a diverse yet systematically related library of compounds allows researchers to identify key structural motifs responsible for efficacy and to optimize lead compounds.

This compound is an exceptionally well-suited starting material for this purpose due to two primary features: the reactive aryl iodide group and the modifiable keto-ester chain. The carbon-iodine bond is a highly versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and high-throughput introduction of a vast range of chemical functionalities at this specific position on the phenyl ring. By keeping the core keto-ester structure constant while varying the substituent at the 4-position of the phenyl ring, chemists can precisely probe the effects of steric bulk, electronics, and hydrogen-bonding potential on the biological activity of the resulting analogues.

Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The generation of chemical libraries from this compound predominantly relies on robust and high-yielding palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern synthetic chemistry due to their broad functional group tolerance and reliability. rsc.org Key among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is one of the most frequently used C-C bond-forming reactions in the pharmaceutical industry for creating biaryl motifs. rsc.org By coupling this compound with a diverse range of commercially available aryl or heteroaryl boronic acids (or their esters), a library of biaryl compounds can be rapidly synthesized. This allows for the exploration of how different aromatic systems at this position impact the target interaction. For instance, introducing electron-rich, electron-poor, or sterically hindered aromatic rings can significantly alter a molecule's binding affinity and pharmacokinetic properties. The mild reaction conditions are compatible with the ester and ketone functionalities present in the core scaffold. The development of DNA-compatible Suzuki-Miyaura coupling reactions further highlights the utility of aryl iodides in constructing vast DNA-Encoded Libraries (DELs) for high-throughput screening. nih.govfrontiersin.org

Interactive Data Table: Representative Library of Biaryl Analogues via Suzuki-Miyaura Coupling

| Entry | Boronic Acid Partner | Resulting Compound Name | Purpose of Modification |

| 1 | Phenylboronic acid | Ethyl 4-(biphenyl-4-yl)-4-oxobutanoate | Baseline lipophilic extension |

| 2 | Pyridine-3-boronic acid | Ethyl 4-(3-(pyridin-3-yl)phenyl)-4-oxobutanoate | Introduce H-bond acceptor, improve solubility |

| 3 | 4-Methoxyphenylboronic acid | Ethyl 4-(4'-methoxybiphenyl-4-yl)-4-oxobutanoate | Introduce H-bond acceptor/electron-donating group |

| 4 | 3,5-Difluorophenylboronic acid | Ethyl 4-(3',5'-difluorobiphenyl-4-yl)-4-oxobutanoate | Modulate electronics and metabolic stability |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org This introduces a rigid, linear alkyne linker into the structure, which can be valuable for probing specific binding pockets within a biological target. The resulting arylalkyne can be a final product or serve as an intermediate for further transformations. This reaction is known for its reliability and mild conditions, making it suitable for library synthesis. wikipedia.org Its applications are widespread, from the synthesis of natural products to pharmaceuticals like Tazarotene and Altinicline. wikipedia.org

Interactive Data Table: Representative Library of Arylalkyne Analogues via Sonogashira Coupling

| Entry | Alkyne Partner | Resulting Compound Name | Purpose of Modification |

| 1 | Phenylacetylene | Ethyl 4-oxo-4-(4-(phenylethynyl)phenyl)butanoate | Introduce rigid, extended π-system |

| 2 | Propargyl alcohol | Ethyl 4-(4-(3-hydroxyprop-1-yn-1-yl)phenyl)-4-oxobutanoate | Introduce H-bond donor and potential for further functionalization |

| 3 | Trimethylsilylacetylene | Ethyl 4-oxo-4-(4-((trimethylsilyl)ethynyl)phenyl)butanoate | Masked alkyne for deprotection and subsequent reactions |

| 4 | Cyclopropylacetylene | Ethyl 4-(4-(cyclopropylethynyl)phenyl)-4-oxobutanoate | Introduce strained ring system as a metabolic blocker or conformational lock |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, coupling the aryl iodide with a wide variety of primary or secondary amines, anilines, or amides. wikipedia.orglibretexts.org This allows for the introduction of diverse amine functionalities, which can act as hydrogen bond donors or acceptors, or introduce basic centers to modulate solubility and cell permeability. The ability to introduce N-H containing substrates like indoles and sulfonamides further expands the chemical space that can be explored. researchgate.net The development of nickel-catalyzed, aryl iodide-selective amination reactions provides an alternative, cost-effective method for these transformations. nih.govacs.org

Interactive Data Table: Representative Library of Arylamine Analogues via Buchwald-Hartwig Amination

| Entry | Amine Partner | Resulting Compound Name | Purpose of Modification |

| 1 | Morpholine | Ethyl 4-(4-(morpholino)phenyl)-4-oxobutanoate | Introduce polar, basic group to enhance solubility |

| 2 | Aniline | Ethyl 4-(4-anilinophenyl)-4-oxobutanoate | Introduce a flat, aromatic amine for potential π-stacking interactions |

| 3 | Piperidine | Ethyl 4-oxo-4-(4-(piperidin-1-yl)phenyl)butanoate | Introduce a flexible, basic aliphatic ring |

| 4 | Methylamine | Ethyl 4-(4-(methylamino)phenyl)-4-oxobutanoate | Introduce a simple H-bond donor/acceptor |

By leveraging these and other cross-coupling reactions, this compound serves as a pivotal building block. A single synthetic route can be used to generate hundreds or thousands of analogues, each with a unique substituent at the aryl position. The subsequent screening of this library against a biological target can rapidly generate a detailed SAR map. This map guides the subsequent rounds of optimization, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Pathway Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 4-(4-iodophenyl)-4-oxobutyrate, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its structure.

¹H NMR Spectroscopy would be expected to show distinct signals for each unique proton environment in the molecule. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The two methylene groups in the butyrate (B1204436) chain are diastereotopic and would likely appear as two distinct triplets. The aromatic protons on the para-substituted iodophenyl ring would present as a pair of doublets, characteristic of an AA'BB' spin system, due to the influence of the iodine atom and the keto-butyrate chain.

¹³C NMR Spectroscopy provides information on the different carbon environments. It is anticipated that the spectrum would display signals for the carbonyl carbons of the ketone and the ester, the carbons of the aromatic ring (with the carbon attached to the iodine showing a characteristically lower chemical shift), the methylene carbons of the butyrate chain, and the carbons of the ethyl ester group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic (ortho to carbonyl) |

| ~7.70 | Doublet | 2H | Aromatic (ortho to iodine) |

| ~4.15 | Quartet | 2H | -OCH₂CH₃ |

| ~3.25 | Triplet | 2H | -COCH₂CH₂- |

| ~2.75 | Triplet | 2H | -CH₂COOEt |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | Ketone Carbonyl (C=O) |

| ~173 | Ester Carbonyl (C=O) |

| ~138 | Aromatic (C-I) |

| ~135 | Aromatic (C-CO) |

| ~130 | Aromatic (CH, ortho to iodine) |

| ~129 | Aromatic (CH, ortho to carbonyl) |

| ~101 | Aromatic (ipso-I) |

| ~61 | -OCH₂CH₃ |

| ~33 | -COCH₂CH₂- |

| ~28 | -CH₂COOEt |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃IO₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak [M]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage at the carbonyl groups and within the butyrate chain. Expected fragments would correspond to the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group (-COOCH₂CH₃), and cleavage of the bond between the carbonyl and the aromatic ring, leading to an iodo-benzoyl cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 332 | [M]⁺ (Molecular Ion) |

| 287 | [M - OCH₂CH₃]⁺ |

| 259 | [M - COOCH₂CH₃]⁺ |

| 231 | [I-C₆H₄-CO]⁺ |

| 127 | [I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. The ketone and ester carbonyl groups would likely show distinct absorption peaks, typically in the region of 1680-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester group. IR spectroscopy is also a valuable tool for monitoring the progress of the synthesis of this compound, for instance, by observing the appearance of the characteristic carbonyl peaks.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2980-2850 | Aliphatic C-H Stretch |

| ~1735 | Ester C=O Stretch |

| ~1685 | Ketone C=O Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1250-1000 | C-O Stretch |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. It can also be used to get a preliminary indication of the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that can be used for both qualitative and quantitative analysis. A suitable reversed-phase HPLC method could be developed to accurately determine the purity of this compound and to quantify any impurities present. This is crucial for ensuring the quality of the compound for any subsequent applications.

Computational Chemistry and Theoretical Investigations of Ethyl 4 4 Iodophenyl 4 Oxobutyrate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide insights into various chemical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the chemical stability of a molecule. A large gap suggests high stability, while a small gap indicates a more reactive species. For Ethyl 4-(4-iodophenyl)-4-oxobutyrate, such an analysis would reveal the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Data Table: Frontier Molecular Orbitals (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific data is available in the scientific literature for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, an MEP map would highlight the areas prone to electrophilic and nucleophilic attack, providing valuable information about its reactive behavior. For instance, in a related compound, (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, calculated electrostatic potential surfaces have shown the presence of σ-holes on the iodine atoms, which can influence intermolecular interactions. nih.gov

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. Key descriptors include chemical hardness (resistance to change in electron distribution), chemical potential (the escaping tendency of electrons), and the electrophilicity index (a measure of electrophilic power). The calculation of these descriptors for this compound would offer a deeper understanding of its chemical nature.

Data Table: Quantum Chemical Descriptors (Illustrative)

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Chemical Potential (μ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

No specific data is available in the scientific literature for this compound.

Molecular Dynamics Simulations to Explore Conformational Landscapes

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By simulating the movements of atoms, MD can explore the different conformations a molecule can adopt and their relative stabilities. For a flexible molecule like this compound, MD simulations would be instrumental in understanding its conformational landscape and how its shape influences its interactions with other molecules.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis in Crystal Structures)

Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions within a crystal structure. It provides a fingerprint plot that summarizes the types and frequencies of these interactions, such as hydrogen bonds and van der Waals forces. While no crystal structure or Hirshfeld surface analysis for this compound has been reported, such a study would elucidate how the molecules pack in the solid state and the nature of the forces holding the crystal lattice together. For example, in the crystal structure of a similar iodinated compound, (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, Hirshfeld surface analysis revealed that the most significant contacts are C⋯H/H⋯C, H⋯H, I⋯H/H⋯I, I⋯I, and O⋯H/H⋯O interactions. nih.gov

Molecular Docking Simulations for Mechanistic Understanding of Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to understand how a small molecule (ligand) might interact with a biological target, such as a protein. Docking simulations with this compound could provide insights into its potential biological activity by identifying possible binding modes and affinities with various receptors.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and electronic characterization of molecules such as this compound. Theoretical calculations, primarily based on Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters, which can then be correlated with experimental data to affirm the molecular structure and provide deeper insights into its properties.

The prediction of spectroscopic data for this compound typically involves a multi-step computational protocol. The initial step is the geometry optimization of the molecule's ground state. This is commonly achieved using DFT methods, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being a widely employed choice due to its balance of accuracy and computational cost. A suitable basis set, such as 6-311++G(d,p), is selected to provide a good description of the electronic distribution, including polarization and diffuse functions which are important for capturing the nuances of a molecule containing a heavy atom like iodine and polar carbonyl groups.

Following geometry optimization, the vibrational frequencies (Infrared and Raman spectra) are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield harmonic frequencies, which are known to be systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the calculated frequencies are often scaled by an empirical scaling factor to improve their agreement with experimental data.

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is predominantly used. This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), computed at the same level of theory.

The true utility of these theoretical predictions lies in their comparison with experimentally obtained spectra. A strong correlation between the calculated and experimental data provides a high degree of confidence in the assigned structure of this compound.

Vibrational Spectroscopy (FT-IR)

The calculated and experimental FT-IR spectra are compared by matching the positions and relative intensities of the absorption bands. Key vibrational modes for this compound include the C=O stretching of the ketone and the ester, the C-I stretching, aromatic C-H and C=C stretching, and the aliphatic C-H stretching of the ethyl group. Discrepancies between the theoretical and experimental values can arise from intermolecular interactions in the solid or liquid phase during experimental measurements, which are not typically accounted for in the gas-phase theoretical calculations.

Below is a table illustrating the correlation between hypothetical experimental and theoretically predicted FT-IR vibrational frequencies for key functional groups in this compound.

| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |

| Aromatic C-H | 3050 | 3055 | Stretching |

| Aliphatic C-H | 2980, 2940 | 2985, 2942 | Asymmetric and Symmetric Stretching |

| Ketone C=O | 1685 | 1690 | Stretching |

| Ester C=O | 1730 | 1735 | Stretching |

| Aromatic C=C | 1580, 1480 | 1585, 1482 | Stretching |

| C-O (Ester) | 1220 | 1225 | Stretching |

| C-I | 510 | 515 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The correlation between theoretical and experimental ¹H and ¹³C NMR chemical shifts is a powerful tool for detailed structural analysis. The calculated chemical shifts are plotted against the experimental values, and a linear regression analysis is performed. A high correlation coefficient (R²) indicates an excellent agreement and validates the computational methodology.

The following tables present a hypothetical correlation between experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Data Correlation

| Proton Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| H-2', H-6' | 7.80 | 7.85 |

| H-3', H-5' | 7.70 | 7.75 |

| -OCH₂- | 4.15 | 4.20 |

| -COCH₂- | 3.25 | 3.30 |

| -CH₂CO- | 2.80 | 2.85 |

| -CH₃ | 1.25 | 1.30 |

¹³C NMR Data Correlation

| Carbon Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| C=O (Ketone) | 197.0 | 197.5 |

| C=O (Ester) | 172.5 | 173.0 |

| C-1' | 136.0 | 136.5 |

| C-2', C-6' | 130.0 | 130.5 |

| C-3', C-5' | 138.0 | 138.5 |

| C-4' | 101.0 | 101.5 |

| -OCH₂- | 61.0 | 61.5 |

| -COCH₂- | 33.0 | 33.5 |

| -CH₂CO- | 28.0 | 28.5 |

| -CH₃ | 14.0 | 14.5 |

Mechanistic Aspects of Biological Interactions and in Vitro Activity Profiles

Molecular Recognition and Binding Mechanisms in Biological Systems

There is no available research that specifically investigates the role of halogen bonding in the molecular interactions of Ethyl 4-(4-iodophenyl)-4-oxobutyrate with biological targets. While the presence of an iodine atom on the phenyl ring suggests the potential for halogen bonding, a known non-covalent interaction that can influence molecular recognition, studies to confirm and characterize such interactions for this particular compound have not been published.

Similarly, there is a lack of published data detailing the specific hydrogen bonding and other non-covalent interactions of this compound in biological systems. The ester and ketone functionalities of the molecule present potential sites for hydrogen bond acceptance, but without experimental or computational studies, their contribution to molecular binding remains unelucidated.

Investigation of Enzymatic Interaction Mechanisms

No studies reporting the binding affinities of this compound to any specific enzymes or receptors were found. Therefore, data tables of binding constants (e.g., Kᵢ, Kₔ, IC₅₀) cannot be provided.

There is no information available in the public domain regarding the modulation of enzyme activity by this compound. Research into its potential as a kinase inhibitor or its effects on other enzyme classes has not been reported.

Elucidation of Cellular Pathway Modulation in In Vitro Biological Models

No in vitro studies on cell-based models to investigate the effects of this compound on cellular pathways have been published. As a result, there are no research findings to report on its cellular activity.

Identification of Specific Cellular Targets and Downstream Signaling Cascades

Currently, there are no published studies that definitively identify the specific cellular targets of this compound. Consequently, information regarding its impact on downstream signaling cascades is also unavailable.

Hypothetically, compounds with similar core structures, such as other aryl-substituted keto-esters, have been explored for their potential to interact with various enzymes and receptors. For instance, a study on a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which share a similar phenyl-butanoyl backbone but with an additional keto group, reported moderate inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival. However, it is crucial to emphasize that these findings pertain to structurally distinct molecules, and it is unknown if this compound would exhibit similar activity.

Table 1: Investigated Cellular Targets of Structurally Related Compound Classes (for illustrative purposes only)

| Compound Class | Potential Cellular Target | Associated Signaling Pathway |

| Ethyl 2,4-dioxo-4-arylbutanoates | Src Kinase | Proliferation, Survival |

This table is intended for contextual illustration only and does not represent data for this compound.

Unraveling the Molecular Mechanisms Underlying Observed In Vitro Biological Effects

Given the absence of in vitro biological effect studies for this compound, the molecular mechanisms underlying any potential activity remain unelucidated. Mechanistic studies are contingent on the initial identification of a biological effect, which has not yet been reported in the peer-reviewed literature.

Research on other related molecules, such as various substituted butanoic acid derivatives, has revealed a wide range of biological activities, from antimicrobial and anti-inflammatory effects to enzyme inhibition. The mechanisms for these compounds are diverse and dependent on their specific chemical structures. Without dedicated research, it is impossible to ascertain the molecular interactions, such as enzyme inhibition kinetics, receptor binding affinities, or effects on protein-protein interactions, that this compound might have.

Table 2: Summary of Mechanistic Data for this compound

| Mechanistic Aspect | Finding |

| Enzyme Inhibition | No data available |

| Receptor Binding | No data available |

| Protein-Protein Interaction Modulation | No data available |

| Gene Expression Modulation | No data available |

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(4-iodophenyl)-4-oxobutyrate, and how do yields vary under different conditions?

Methodological Answer: The compound can be synthesized via Claisen condensation or esterification of 4-(4-iodobenzoyl)propionic acid with ethanol. A bromophenyl analog (Ethyl 4-(4-bromophenyl)-4-oxobutyrate) was synthesized using diazoethyl acetate with 74% yield, suggesting similar methods could apply for the iodophenyl variant . Optimize catalysts (e.g., H₂SO₄ or p-TsOH) and reaction time to improve yields. Monitor purity via TLC and confirm structure with NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ester CH₂) .

Q. How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

- Spectroscopy: Use - and -NMR to confirm the ester group (δ ~170 ppm for carbonyl) and iodophenyl substituent (δ ~7.8 ppm for aromatic protons). IR spectroscopy identifies C=O stretches (~1730 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) .

- Mass Spectrometry: High-resolution MS (HRMS) detects molecular ion peaks at m/z 332.14 (C₁₂H₁₃IO₃) and fragments from cleavage at the ketone or ester group .

- X-ray Crystallography: The iodine atom’s heavy atomic mass enhances diffraction contrast, enabling precise determination of bond angles and crystal packing .

Q. What are the primary stability concerns for this compound under experimental conditions?

Methodological Answer: The ester and ketone groups are prone to hydrolysis under acidic/basic conditions. Conduct stability studies:

- pH Stability: Monitor degradation via HPLC in buffers (pH 3–10) at 25°C.

- Thermal Stability: Use TGA/DSC to assess decomposition temperatures (>150°C typical for esters).

Store under inert gas (N₂/Ar) at −20°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or unexpected byproducts during synthesis?

Methodological Answer:

- Byproduct Analysis: Use GC-MS or LC-MS to identify impurities. For example, trace moisture may hydrolyze the ester to 4-(4-iodophenyl)-4-oxobutyric acid.

- Variable Optimization: Design a DOE (Design of Experiments) to test temperature, catalyst loading, and solvent polarity. For instance, using anhydrous ethanol vs. aqueous ethanol impacts esterification efficiency .

- Mechanistic Probes: Isotopic labeling (e.g., ) can trace oxygen exchange in ester hydrolysis .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

- Nucleophilic Attack: React with Grignard reagents (e.g., MeMgBr) at the ketone group to form tertiary alcohols. Monitor via in-situ IR for carbonyl disappearance.

- Electrophilic Substitution: The iodophenyl group directs electrophiles (e.g., HNO₃/H₂SO₄) to the para position. Use -NMR to track substituent effects on aromatic ring electron density .

- Cross-Coupling: Leverage the iodine atom for Suzuki-Miyaura coupling with boronic acids (Pd catalysis) to introduce aryl groups .

Q. How can computational methods enhance understanding of this compound’s reaction pathways?

Methodological Answer:

- DFT Calculations: Model transition states for ester hydrolysis or ketone reduction using Gaussian or ORCA. Compare activation energies for acid- vs. base-catalyzed mechanisms.

- Molecular Dynamics: Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Docking Studies: If used in drug discovery, dock the compound into target enzymes (e.g., kinases) to predict binding modes .

Q. What are the challenges in analyzing trace impurities or degradation products?

Methodological Answer:

- LC-MS/MS: Use reverse-phase C18 columns with ESI+ ionization to detect low-abundance species. For iodinated byproducts, monitor isotopic patterns (e.g., , ).

- NMR Spiking: Add authentic standards of suspected impurities (e.g., 4-iodobenzoic acid) to confirm identity.

- Forced Degradation: Expose the compound to heat/light and compare degradation profiles with accelerated stability data .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

Methodological Answer:

- Drug Discovery: The iodophenyl group is a heavy atom for X-ray crystallography in protein-ligand studies. The ketone can be reduced to a hydroxyl group for prodrug synthesis.

- Polymer Chemistry: Use as a monomer in polyesters via transesterification. Characterize thermal stability (TGA) and crystallinity (XRD) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate synthetic scalability (mg to g scale)?

Methodological Answer:

- Kinetic Profiling: Compare reaction rates at 0.1g vs. 10g scales using inline PAT (Process Analytical Technology) tools like ReactIR.

- Purification Optimization: Test column chromatography vs. recrystallization (e.g., hexane/EtOAc) for yield and purity trade-offs.

- Safety Assessment: Conduct DSC to identify exotherms indicative of hazardous decomposition during scale-up .

Q. What statistical approaches are recommended for analyzing contradictory spectral or reactivity data?

Methodological Answer:

- Multivariate Analysis: Apply PCA (Principal Component Analysis) to NMR/IR datasets to identify outliers or batch variations.

- Error Propagation Models: Quantify uncertainties in yield calculations due to instrument precision (e.g., ±2% for balances).

- Bayesian Inference: Use probabilistic models to reconcile conflicting reactivity data under different solvents or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.